Methoxyphthalic Acid Monomethylester
Description
It is synthesized via ozonolysis and oxidation of intermediates derived from renewable sources like Cashew Nut Shell Liquid (CNSL). For instance, methyl 2-formyl-6-methoxybenzoate, a precursor, undergoes oxidation and dehydration to yield methoxyphthalic anhydride, which can be further esterified to form Methoxyphthalic Acid Monomethylester . This compound is pivotal in synthesizing industrial chemicals, such as methoxyphthalic anhydride, used in polymer and fine chemical production .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methoxy-6-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-7-5-3-4-6(10(13)15-2)8(7)9(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
RCNXXRALEFYRGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Methoxyphthalic Acid Monomethylester and Analogous Compounds
Physicochemical Properties
- Acidity/Basicity: this compound exhibits moderate acidity (pKa ~3–4) due to electron-withdrawing methoxy and ester groups. In contrast, 5-nitroisophthalic acid monomethylester has significantly lower pKa (~2.5) due to the nitro group’s strong electron-withdrawing effect .
- Thermal Stability: Hexahydroterephthalic acid monomethylester’s cyclohexane backbone provides superior thermal stability (decomposition >200°C) compared to aromatic counterparts like methoxyphthalic derivatives .
- Conformational Preferences: Cyclopentane-based monoesters (e.g., cis-1,3-cyclopentanedicarboxylic acid monomethylester) exhibit stronger intramolecular hydrogen bonding (ΔG ~3.1 kcal/mol) than cyclohexane analogs, influencing their reactivity and solubility .
Research Findings and Industrial Relevance
- Methoxyphthalic Derivatives : Demonstrated utility in green chemistry, leveraging CNSL as a renewable feedstock .
- Nitro-Substituted Esters : Their enhanced acidity and reactivity make them ideal for synthesizing bioactive molecules, though nitro groups pose environmental concerns .
- Cycloaliphatic Esters : Preferred in coatings and adhesives due to hydrolytic stability and low toxicity .
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